3-Phenylazoacetylacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

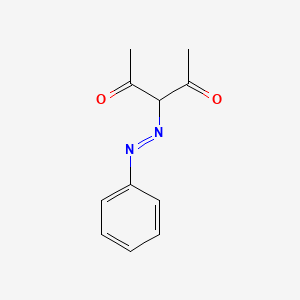

IUPAC Name |

3-phenyldiazenylpentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPRCESDIPAEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306742 |

Source

|

| Record name | 3-(Phenylazo)-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56276-49-4 |

Source

|

| Record name | 3-(Phenylazo)-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56276-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylazoacetylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056276494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56276-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylazo)-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylazo)pentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLAZOACETYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LP68P99TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenylazoacetylacetone

Foreword: The Significance of 3-Phenylazoacetylacetone in Modern Chemistry

This compound, a vibrant yellow-orange solid, stands as a molecule of considerable interest at the crossroads of coordination chemistry, organic synthesis, and materials science.[1] Its structure, featuring a reactive β-diketone backbone appended with a phenylazo group, imparts a unique combination of properties that make it a valuable precursor and ligand.[1] In the realm of drug development, derivatives of this compound, such as pyrazoles, have demonstrated promising antibacterial and antioxidant activities.[1] Furthermore, its capacity to act as a tridentate ligand allows for the formation of stable complexes with a variety of transition metals, opening avenues for novel catalysts and materials.[1] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is a classic example of a two-step diazotization-coupling reaction. This process begins with the conversion of a primary aromatic amine, aniline, into a reactive diazonium salt, which then undergoes an electrophilic substitution with the active methylene group of acetylacetone.

A. The Underlying Chemistry: A Tale of Two Reactions

1. Diazotization of Aniline:

The first critical step is the diazotization of aniline. This reaction is typically carried out in a cold, acidic solution of sodium nitrite.[2] The in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid like hydrochloric acid is paramount.[2] The nitrous acid is then protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2] The lone pair of electrons on the nitrogen atom of aniline then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of the benzenediazonium chloride salt.[2][3]

Causality Behind Experimental Choices: The reaction is conducted at a low temperature (0-5 °C) to prevent the highly unstable diazonium salt from decomposing and to suppress the formation of unwanted byproducts.[4] An excess of hydrochloric acid is used to ensure the complete formation of nitrous acid and to maintain a pH that prevents the diazonium salt from coupling with unreacted aniline.[5]

2. Azo Coupling with Acetylacetone:

The freshly prepared benzenediazonium salt is a potent electrophile. The second step involves its reaction with acetylacetone, a β-diketone with a highly reactive α-carbon (the methylene group flanked by two carbonyl groups).[6] The reaction is an electrophilic aromatic substitution where the diazonium salt attacks the nucleophilic carbon of the enolate form of acetylacetone. This coupling reaction results in the formation of the azo compound, this compound.[6]

Self-Validating System: The immediate formation of a brightly colored precipitate upon mixing the diazonium salt solution with the acetylacetone solution serves as a visual confirmation that the coupling reaction is proceeding as expected.

B. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetylacetone (2,4-pentanedione)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Ice

Equipment:

-

Beakers (100 mL, 250 mL)

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

-

Büchner funnel and filtration flask

-

pH indicator paper

Procedure:

Part 1: Diazotization of Aniline

-

In a 100 mL beaker, carefully add 2.5 mL of concentrated hydrochloric acid to 10 mL of distilled water.

-

To this acidic solution, add 1.0 mL of aniline. Stir the mixture until the aniline hydrochloride salt fully dissolves.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate 100 mL beaker, dissolve 0.8 g of sodium nitrite in 5 mL of distilled water and cool this solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution using a dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the completion of the diazotization reaction. The resulting solution is the benzenediazonium chloride salt.

Part 2: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 1.0 mL of acetylacetone in 20 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly and with vigorous stirring, add the freshly prepared, cold benzenediazonium chloride solution to the acetylacetone solution.

-

A yellow-orange precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

-

Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.

Part 3: Purification by Recrystallization

-

Transfer the crude product to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the purified this compound.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a desiccator.

C. Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

II. In-Depth Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structural features of the synthesized this compound. This involves a combination of physical and spectroscopic techniques.

A. Physical Properties

The synthesized this compound should be a yellow-orange crystalline solid. The melting point is a crucial indicator of purity and should be determined using a calibrated melting point apparatus.

| Property | Expected Value |

| Appearance | Yellow-orange solid |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Melting Point | 85–87 °C[1] |

B. Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100-3000 | C-H stretch (aromatic) | Indicates the presence of the phenyl ring. |

| ~2950-2850 | C-H stretch (aliphatic) | Corresponds to the methyl groups of the acetylacetone moiety. |

| ~1676-1611 | C=O stretch | Characteristic of the carbonyl groups in the β-diketone structure. The lower frequency suggests conjugation and intramolecular hydrogen bonding.[1] |

| ~1590 | C=C stretch (aromatic) | Further confirms the presence of the phenyl ring. |

| ~1521-1410 | N=N stretch | A key indicator of the azo group.[1] |

Expertise & Experience: The broadness and lower frequency of the C=O stretching band are significant. They suggest that the compound exists predominantly in a tautomeric form where intramolecular hydrogen bonding between a carbonyl oxygen and the N-H proton of the hydrazo tautomer delocalizes the electron density, weakening the C=O double bond character.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra will reflect the tautomeric equilibrium present in the solution.

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.5 | Singlet (broad) | 1H | N-H proton (hydrazo tautomer), involved in strong intramolecular H-bonding. |

| ~7.8-7.4 | Multiplet | 5H | Aromatic protons of the phenyl ring. |

| ~2.6 | Singlet | 3H | Methyl protons (CH₃). |

| ~2.5 | Singlet | 3H | Methyl protons (CH₃). |

Trustworthiness: The presence of a highly downfield and broad singlet around 14.5 ppm is a strong indicator of the hydrazo tautomer, where the proton is deshielded due to its involvement in a strong intramolecular hydrogen bond with a carbonyl oxygen. The two distinct singlets for the methyl groups confirm the asymmetric nature of the molecule due to the phenylazo substituent.

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (carbonyl carbon) |

| ~143 | Aromatic C (ipso-carbon attached to N=N) |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~123 | Aromatic C-H |

| ~105 | α-carbon (C-N=N) |

| ~26 | CH₃ (methyl carbon) |

| ~25 | CH₃ (methyl carbon) |

3. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for colored compounds like this compound.

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~250-260 | π → π* (phenyl ring) |

| ~350-370 | n → π* and/or π → π* (azo group and conjugated system) |

Authoritative Grounding: The absorption bands in the UV-Vis spectrum are attributed to electronic transitions within the chromophoric parts of the molecule. The band in the 350-370 nm range is responsible for the yellow-orange color of the compound and is characteristic of the extended π-conjugated system involving the phenyl ring, the azo group, and the β-diketone moiety. The position of this band can be influenced by the polarity of the solvent.

C. Tautomerism: A Key Structural Feature

This compound can exist in several tautomeric forms, primarily the keto-azo and the more stable hydrazo-enol forms. Spectroscopic evidence, particularly the downfield ¹H NMR signal and the characteristics of the IR C=O band, strongly suggests that the compound predominantly exists as the hydrazo tautomer, stabilized by a strong intramolecular hydrogen bond.[1]

Caption: Tautomeric equilibrium in this compound.

D. Characterization Workflow Diagram

Sources

spectroscopic analysis of 3-phenylazoacetylacetone

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Phenylazoacetylacetone

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize this compound, an organic compound of significant interest in coordination chemistry and synthetic applications. As a molecule subject to complex tautomeric equilibria, its structural elucidation presents a classic challenge that is definitively solved through the integrated application of multiple spectroscopic methods. This document moves beyond mere data presentation, offering insights into the causal logic behind the analytical workflow, from initial electronic structure assessment with UV-Visible spectroscopy to the definitive structural confirmation by Nuclear Magnetic Resonance. We will demonstrate how each piece of spectral data serves as a self-validating piece of a larger puzzle, culminating in an unambiguous assignment of the predominant tautomeric form. This guide is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a robust framework for the structural analysis of similarly complex molecular systems.

Introduction: The Structural Dichotomy of this compound

This compound, systematically named 3-(phenyldiazenyl)pentane-2,4-dione, is a β-diketone derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol .[1][2] It is synthesized through the diazo coupling reaction between benzenediazonium chloride and acetylacetone.[1] The compound's utility is notable; it functions as a versatile tridentate ligand in coordination chemistry and serves as a key intermediate in the synthesis of heterocyclic compounds like pyrazoles, which possess potential pharmaceutical activities.[1]

The core scientific interest in this compound lies in its existence as a tautomeric mixture. Tautomers are structural isomers that readily interconvert, and this molecule is subject to two distinct equilibria: the keto-enol tautomerism of its β-diketone backbone and the azo-hydrazone tautomerism of its phenylazo substituent.[3][4][5][6] This interplay results in two primary potential forms: a keto-azo form and an enol-hydrazone form. Spectroscopic analysis is not merely a characterization step but the primary tool to investigate and confirm which tautomer predominates, a determination crucial for understanding its reactivity, coordination behavior, and physical properties. Conformational studies indicate a strong preference for the hydrazo tautomer, a claim that must be rigorously validated through empirical spectral data.[1]

Caption: The tautomeric equilibrium of this compound.

The Analytical Workflow: A Multi-Pronged Spectroscopic Approach

Caption: Integrated workflow for spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

Expertise & Rationale

UV-Vis spectroscopy is the logical starting point as it provides immediate insight into the molecule's conjugated system. The azo (-N=N-) and hydrazone (>C=N-NH-) groups are distinct chromophores that absorb light at different wavelengths.[6] The hydrazone form, featuring a more extended π-conjugated system stabilized by an intramolecular hydrogen bond, is expected to exhibit a significant bathochromic (red) shift in its primary absorption band compared to a simple azo-keto structure. The observed color of the compound (typically a yellow-orange solid) is a direct consequence of absorption in the visible region.[1]

Experimental Protocol

-

Solution Preparation: Accurately weigh approximately 1-5 mg of this compound. Dissolve in 100 mL of a spectroscopic grade solvent (e.g., ethanol or chloroform) in a volumetric flask to create a stock solution. Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) appropriate for UV-Vis analysis.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

-

Data Acquisition: Rinse and fill a second cuvette with the sample solution. Scan the absorbance from 200 nm to 800 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Presentation and Interpretation

| Tautomer Feature | Expected Electronic Transition | Approximate λmax Range | Causality |

| Phenyl Ring | π → π | 250-280 nm | Benzene-like absorption. |

| Hydrazone Chromophore | π → π | 350-450 nm | Extended conjugation involving the phenyl ring, hydrazone, and enol system.[7] |

| Azo Chromophore | n → π* | > 400 nm | Weak absorption, characteristic of the azo group, often obscured by stronger bands. |

The presence of a strong absorption band in the 350-450 nm range is the first piece of compelling evidence for the dominance of the hydrazone tautomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding

Expertise & Rationale

FT-IR spectroscopy is indispensable for identifying key functional groups and, most critically, for confirming the nature of the hydrogen bonding within the molecule. The distinction between a keto-azo and an enol-hydrazone form rests on the presence or absence of specific vibrational modes, particularly those for C=O, C=N, N-H, and O-H groups. The strength of the intramolecular hydrogen bond has a profound and diagnostic effect on the position and shape of these absorption bands.

Experimental Protocol

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample chamber.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Presentation and Interpretation

| Frequency Range (cm⁻¹) | Assignment | Interpretation and Significance |

| 3500-3100 | N-H Stretch | Absence of a sharp O-H band. A broad band in this region indicates an N-H group involved in strong intramolecular hydrogen bonding. This is a key marker for the hydrazone form. |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |

| 2980-2850 | Aliphatic C-H Stretch | Confirms the presence of methyl (CH₃) groups. |

| 1676-1611 | C=O Stretch | Significant shift to lower frequency from a typical ketone (~1715 cm⁻¹).[1] This weakening of the C=O bond is caused by conjugation and strong intramolecular hydrogen bonding (N-H···O=C), providing powerful evidence for the chelated hydrazone structure. |

| ~1600 | C=N Stretch | Overlaps with C=C stretches but confirms the imine-like character of the hydrazone tautomer.[8] |

| 1521-1410 | N=N Stretch | A band in this region would suggest the azo tautomer. Its likely absence or weakness further supports the hydrazone form.[1] |

The combined observation of a broad N-H stretch and a significantly down-shifted C=O stretch provides a self-validating system pointing unequivocally to the enol-hydrazone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale

NMR spectroscopy provides the most definitive evidence for the structure of this compound in solution. ¹H NMR identifies the chemical environment of all protons, with the chemical shift of the exchangeable proton being a particularly sensitive probe for the intramolecular hydrogen bond. ¹³C NMR complements this by providing a map of the carbon skeleton, allowing for the direct observation of carbonyl- and imine-like carbons.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts (δ) and coupling patterns.

¹H NMR Data Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Interpretation and Significance |

| ~14-15 | Singlet (broad) | N-H | Extremely downfield shift. This is the hallmark of a proton involved in a very strong, resonance-assisted intramolecular hydrogen bond (N-H···O=C). It confirms the chelated hydrazone structure and rules out a free enol (O-H) or the keto-azo form (which has no such proton). |

| 7.2-7.8 | Multiplet | Aromatic-H | Protons of the phenyl group. |

| ~2.5 | Singlet | CH₃ | Protons of the two methyl groups. Their equivalence (or non-equivalence) can provide information about the planarity and symmetry of the molecule. |

¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ carbons.

¹³C NMR Data Interpretation

| Chemical Shift (δ, ppm) | Assignment | Interpretation and Significance | | :--- | :--- | :--- | :--- | | > 190 | C=O | Carbonyl carbon involved in the hydrogen bond. Its chemical shift is influenced by conjugation. | | ~160-170 | C=O or C-O | The second carbonyl carbon, or the enolic carbon if that form were present. | | ~145 | C=N | Carbon of the hydrazone group. Its presence is a direct indicator of this tautomer. | | 120-140 | Aromatic-C | Carbons of the phenyl ring. | | ~20-30 | CH₃ | Carbons of the two methyl groups. |

The NMR data, particularly the highly deshielded N-H proton signal in the ¹H spectrum and the C=N signal in the ¹³C spectrum, provide unambiguous proof of the enol-hydrazone structure in solution.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Rationale

Mass spectrometry serves as the final confirmation of the compound's identity by providing an exact measurement of its molecular weight. This validates the elemental composition derived from other analyses.

Experimental Protocol

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the solution into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI), which is a soft technique that typically yields the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak.

Data Interpretation

-

Expected Molecular Ion Peak: For C₁₁H₁₂N₂O₂, the monoisotopic mass is 204.090 g/mol .

-

Observed Peak (ESI+): An m/z value of 205.097 would correspond to the [M+H]⁺ ion, confirming the molecular formula.

Integrated Analysis and Conclusion

The collective spectroscopic evidence provides an irrefutable case:

-

UV-Vis confirms an extended conjugated system consistent with the enol-hydrazone chromophore.

-

FT-IR demonstrates the presence of an N-H group and a carbonyl group, both participating in a strong intramolecular hydrogen bond.

-

¹H and ¹³C NMR provide a detailed structural map, confirming the atomic connectivity of the enol-hydrazone tautomer and the presence of the key resonance-assisted hydrogen bond.

-

Mass Spectrometry validates the molecular formula.

Therefore, this in-depth analysis allows us to authoritatively state that this compound exists almost exclusively in its more stable enol-hydrazone tautomeric form , stabilized by a powerful intramolecular N-H···O=C hydrogen bond. This understanding is fundamental for predicting its chemical behavior and for its rational application in materials science and drug development.

References

-

ResearchGate. Keto-enol tautomerization in β-diketones. Available at: [Link]

-

Grokipedia. This compound. Available at: [Link]

-

MDPI. Tautomerism of β-Diketones and β-Thioxoketones. Available at: [Link]

-

ACS Publications. Reaction Paths of Keto−Enol Tautomerization of β-Diketones. Available at: [Link]

-

Seoul National University Repository. Torsionally responsive C >3>-symmetric Azo dyes: Azo-hydrazone tautomerism, conformational switching, and application for chemical sensing. Available at: [Link]

-

Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]

-

ResearchGate. Azo-hydrazone tautomerism of aryl azo pyridone dyes. Available at: [Link]

-

ResearchGate. Azo-hydrazone tautomerism of azo dyes. Available at: [Link]

-

FOLIA. Tautomerism in azo dyes. Available at: [Link]

-

RSC Publishing. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Available at: [Link]

-

GSRS. This compound. Available at: [Link]

-

MDPI. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. Available at: [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available at: [Link]

-

ResearchGate. (A) UV-vis absorption spectra of ascorbic acid and the Fe³⁺–(phen)3.... Available at: [Link]

-

ResearchGate. (a) FTIR spectra of Fe(acac) 3 , as-prepared mesocrystalline α-Fe 2 O 3.... Available at: [Link]

-

PubMed. UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. Available at: [Link]

Sources

An In-depth Technical Guide to Phenylazoacetylacetone Compounds: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylazoacetylacetone, a fascinating and versatile class of organic compounds, stands at the intersection of coordination chemistry, medicinal research, and material science. First synthesized in the early 20th century, these azo-coupled β-diketones have garnered significant attention for their unique structural features, vibrant color, and diverse reactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and rich history of phenylazoacetylacetone compounds. It delves into their intricate physicochemical properties, including their tautomeric nature and spectroscopic signatures. Furthermore, this guide offers an in-depth exploration of their multifaceted applications, from their role as sophisticated ligands in coordination chemistry and catalysis to their function as crucial intermediates in the synthesis of biologically active heterocyclic compounds, such as pyrazoles with notable antimicrobial and antioxidant properties. Detailed experimental protocols for their synthesis and characterization are provided to facilitate practical application and further research in this dynamic field.

A Historical Perspective: The Dawn of Azo-Coupled β-Diketones

The journey into the world of phenylazoacetylacetone compounds begins in the early 20th century, a period of burgeoning exploration in synthetic organic chemistry. The foundational synthesis of these molecules is rooted in the well-established diazo coupling reaction, a cornerstone of aromatic chemistry. While an exact attribution for the very first synthesis of 3-(phenylazo)-2,4-pentanedione can be traced back to the early 1900s, the work of the Chemical Society in 1902 laid significant groundwork in understanding the reactions of diazonium salts with active methylene compounds like acetylacetone. This era was characterized by a fervent interest in the synthesis of new dyes and pigments, and the vibrant color of phenylazoacetylacetone compounds undoubtedly fueled initial investigations. Early researchers were primarily focused on the synthetic aspects and the tinctorial properties of these newly created molecules, paving the way for their later exploration in more diverse scientific domains.

The initial syntheses were typically carried out by reacting benzenediazonium chloride with acetylacetone in an aqueous solution, often in the presence of a base to facilitate the reaction. This straightforward yet powerful method opened the door to a wide array of substituted arylazo-β-diketones, allowing for the systematic study of their properties and reactivities. The early 20th century thus marked the genesis of a class of compounds that would later prove to be far more than just colorful curiosities, with applications extending into the realms of metal coordination and medicinal chemistry.

The Core Molecule: Synthesis, Structure, and Physicochemical Properties

Synthesis: A Robust and Versatile Protocol

The synthesis of 3-(phenylazo)acetylacetone is a classic example of an azo coupling reaction, a process that has been refined over the years to ensure high yields and purity. The fundamental principle involves the electrophilic attack of a benzenediazonium ion on the enolate of acetylacetone.

Experimental Protocol: Synthesis of 3-(Phenylazo)acetylacetone

This protocol provides a detailed, step-by-step methodology for the laboratory synthesis of 3-(phenylazo)acetylacetone.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetylacetone (2,4-pentanedione)

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Aniline:

-

In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The formation of the benzenediazonium chloride solution is indicated by a slight color change.

-

-

Coupling Reaction:

-

In a separate 500 mL beaker, dissolve a molar equivalent of acetylacetone in ethanol.

-

To this solution, add a solution of sodium acetate in water to act as a buffer and facilitate the formation of the acetylacetonate anion.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Formation of Phenylazoacetylacetone:

-

Slowly add the cold benzenediazonium chloride solution to the cold acetylacetone solution with vigorous stirring.

-

A yellow-orange precipitate of 3-(phenylazo)acetylacetone will form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, crystalline 3-(phenylazo)acetylacetone.

-

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization and coupling reactions are performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt and to control the exothermic nature of the reaction.

-

Sodium Acetate: The addition of a weak base like sodium acetate is crucial to deprotonate acetylacetone, forming the nucleophilic enolate ion required for the coupling reaction, while maintaining a pH that is optimal for the reaction to proceed without decomposing the diazonium salt.

Diagram: Synthesis of 3-(Phenylazo)acetylacetone.

Structural Elucidation and Tautomerism

A key feature of 3-(phenylazo)acetylacetone is its existence in tautomeric forms. While it can exist as the keto-azo form, spectroscopic evidence overwhelmingly indicates that the hydrazo tautomer is the predominant form in both solution and the solid state. This stability is attributed to the formation of a strong intramolecular hydrogen bond between the N-H of the hydrazone and a carbonyl oxygen, creating a stable six-membered ring.

Diagram: Tautomeric equilibrium in 3-(phenylazo)acetylacetone.

Physicochemical and Spectroscopic Data

The physicochemical properties of 3-(phenylazo)acetylacetone are well-documented. It is a yellow-orange crystalline solid with a melting point in the range of 85–87 °C. Its spectroscopic data provides clear evidence for its structure and the predominance of the hydrazo tautomer.

Table 1: Physicochemical and Spectroscopic Data for 3-(Phenylazo)acetylacetone

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Yellow-orange solid |

| Melting Point | 85–87 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~2.4 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~7.2-7.5 (m, 5H, Ar-H), ~14.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~25, ~30 (CH₃), ~115-140 (Ar-C and C=N), ~195, ~200 (C=O) |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1670 (C=O), ~1600 (C=C, Ar), ~1550 (N=N) |

| UV-Vis (Ethanol, λₘₐₓ) | ~250 nm, ~360 nm |

Interpretation of Spectroscopic Data:

-

¹H NMR: The broad singlet at a downfield chemical shift (~14.5 ppm) is characteristic of the intramolecularly hydrogen-bonded N-H proton of the hydrazo tautomer. The two singlets for the methyl groups indicate an asymmetric environment.

-

¹³C NMR: The chemical shifts for the carbonyl carbons are consistent with a β-diketone structure.

-

IR Spectroscopy: The presence of an N-H stretching band and the position of the carbonyl stretching frequency support the hydrazo structure. The band around 1550 cm⁻¹ can be attributed to the N=N stretching vibration.

-

UV-Vis Spectroscopy: The absorption bands are attributed to π-π* and n-π* electronic transitions within the conjugated system of the molecule.

A Versatile Building Block: Applications of Phenylazoacetylacetone Compounds

The unique structural and electronic properties of phenylazoacetylacetone have led to its application in diverse fields, ranging from coordination chemistry and catalysis to the synthesis of pharmacologically active molecules.

Coordination Chemistry: A Tridentate Ligand

Phenylazoacetylacetone acts as a versatile tridentate ligand, coordinating to metal ions through the two oxygen atoms of the β-diketonate moiety and one of the nitrogen atoms of the azo group. This coordination behavior allows for the formation of stable and often colorful metal complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc.

The geometry of these complexes can vary depending on the metal ion and the stoichiometry of the reaction. The resulting metal complexes have been investigated for their potential applications in various catalytic processes.

Diagram: Coordination of a metal ion by the phenylazoacetylacetone ligand.

Catalysis

The metal complexes of phenylazoacetylacetone have shown promise as catalysts in a range of organic transformations. For instance, certain transition metal complexes have been investigated for their catalytic activity in oxidation reactions. The ability of the metal center to exist in multiple oxidation states, coupled with the electronic properties of the ligand, can facilitate the catalytic cycle. Research in this area is ongoing, with a focus on developing efficient and selective catalysts for various synthetic applications.

Synthesis of Biologically Active Pyrazoles

One of the most significant applications of phenylazoacetylacetone is its use as a precursor for the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of pyrazoles from phenylazoacetylacetone is typically achieved through a condensation reaction with hydrazine or its derivatives. This reaction proceeds via a cyclization mechanism, leading to the formation of the pyrazole ring.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole

Materials:

-

3-(Phenylazo)acetylacetone

-

Hydrazine Hydrate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 3-(phenylazo)acetylacetone in ethanol in a round-bottom flask.

-

Add a molar equivalent of hydrazine hydrate to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Diagram: Synthesis of pyrazoles from phenylazoacetylacetone.

Antimicrobial and Antioxidant Properties of Derivatives

A significant body of research has focused on the biological activities of pyrazole derivatives synthesized from phenylazoacetylacetone. Many of these compounds have demonstrated promising antimicrobial activity against a range of bacteria and fungi. The mechanism of action is often attributed to the specific substitution pattern on the pyrazole and phenyl rings, which can influence the molecule's ability to interact with biological targets.

Furthermore, several derivatives have exhibited antioxidant properties. The ability of these compounds to scavenge free radicals is an area of active investigation, with potential applications in the development of new therapeutic agents for diseases associated with oxidative stress. The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Dye Chemistry

The inherent azo chromophore in phenylazoacetylacetone and its derivatives imparts them with color, making them of interest in dye chemistry. The color of these compounds can be tuned by introducing different substituent groups on the phenyl ring. While their primary application has shifted towards medicinal and coordination chemistry, their properties as dyes continue to be an area of academic interest.

Future Outlook

The field of phenylazoacetylacetone chemistry continues to evolve, driven by the quest for new materials and therapeutic agents. Future research is likely to focus on several key areas:

-

Design of Novel Catalysts: The development of more efficient and selective catalysts based on metal complexes of phenylazoacetylacetone and its derivatives for a wider range of organic transformations.

-

Expansion of Medicinal Applications: The synthesis and biological evaluation of new pyrazole and other heterocyclic derivatives with enhanced antimicrobial, anticancer, and antioxidant activities. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective drug candidates.

-

Advanced Materials: The exploration of phenylazoacetylacetone-based materials with interesting optical, electronic, or magnetic properties for applications in areas such as sensors, nonlinear optics, and molecular switches.

References

- 3-Phenylazoacetylacetone. Grokipedia.

-

This compound. In Wikipedia. Retrieved from [Link]

-

Acetylacetone. In Wikipedia. Retrieved from [Link]

-

Structure and Tautomerism of Azo Coupling Products from N-Alkylenaminones Derived from Acetylacetone and Benzoylacetone in Solid Phase and in Solution. ResearchGate. Retrieved from [Link]

-

Tautomeric Properties and Gas-Phase Structure of Acetylacetone. ResearchGate. Retrieved from [Link]

-

Tautomerism Detected by NMR. Encyclopedia.pub. Retrieved from [Link]

-

Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

Phenylacetones via arylation acetylacetone. Sciencemadness Discussion Board. Retrieved from [Link]

- Phenylacetone derivative and production thereof. Google Patents.

-

Acetylacetone. NIST WebBook. Retrieved from [Link]

-

3-(PHENYLAZO)BENZOIC ACID. precisionFDA. Retrieved from [Link]

An In-Depth Technical Guide to the Molecular Geometry and Conformational Analysis of 3-Phenylazoacetylacetone

This guide provides a detailed exploration of the structural and conformational properties of 3-phenylazoacetylacetone, a molecule of significant interest in coordination chemistry, dye manufacturing, and as a versatile intermediate in organic synthesis.[1][2] We will delve into its tautomeric nature, molecular geometry, and the computational and experimental methodologies used to elucidate these characteristics, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound, systematically named 3-[(E)-phenyldiazenyl]pentane-2,4-dione, is a β-diketone featuring a phenylazo substituent at the central carbon.[1][2] Its molecular formula is C₁₁H₁₂N₂O₂.[1][3] The compound's utility stems from its unique structural features: a reactive dicarbonyl moiety and a chromophoric azo group. These features allow it to act as a potent chelating agent for transition metals and serve as a precursor for various heterocyclic compounds, including pyrazoles with potential pharmaceutical applications.[1] Understanding its three-dimensional structure and conformational preferences is paramount, as these factors directly govern its reactivity, spectral properties, and biological activity.

The central scientific question revolves around the molecule's tautomeric equilibrium. Like many β-dicarbonyl compounds, this compound can exist in multiple forms, primarily the keto-azo and enol-azo forms, or more accurately, a keto-hydrazone tautomer. The predominance of one form over the others is dictated by subtle energetic factors, including intramolecular hydrogen bonding, which fundamentally defines the molecule's overall geometry and electronic structure.

The Dominant Tautomer: A Keto-Hydrazone Structure

While classically named as an "azo" compound, extensive studies have shown that this compound exists almost exclusively in the keto-hydrazone tautomeric form in both solid and solution states. This structure is significantly stabilized by a strong, intramolecular hydrogen bond between the hydrazone N-H group and a carbonyl oxygen atom.[1]

This preference is not trivial; it is a critical determinant of the molecule's chemistry. The causality lies in the formation of a stable, quasi-aromatic, six-membered conjugated ring system. This chelate ring enhances planarity and thermodynamic stability compared to other potential tautomers.

Diagram: Tautomeric Equilibrium in this compound

The following diagram illustrates the equilibrium, which is heavily skewed towards the stabilized keto-hydrazone form.

Caption: Tautomeric equilibrium heavily favors the intramolecularly hydrogen-bonded keto-hydrazone form.

Molecular Geometry and Key Structural Parameters

The geometry of the favored keto-hydrazone tautomer has been elucidated through both single-crystal X-ray diffraction and computational modeling. The key takeaway is the molecule's largely planar conformation, a direct consequence of the stabilizing intramolecular hydrogen bond.

| Parameter | Experimental (X-ray) | Computational (DFT) | Significance |

| O···N Hydrogen Bond Distance | ~2.72 Å[1] | 2.65 - 2.75 Å | Confirms a strong intramolecular hydrogen bond, enforcing planarity of the chelate ring. |

| N-N Bond Length | ~1.30 - 1.34 Å | 1.32 - 1.35 Å | Intermediate between a single (1.47 Å) and double (1.24 Å) bond, indicating delocalization within the hydrazone moiety. |

| C=O Bond Lengths | 1.23 Å (H-bonded), 1.21 Å (free) | 1.24 Å, 1.22 Å | The carbonyl involved in H-bonding is slightly elongated due to electron donation to the hydrogen. |

| Phenyl Ring Dihedral Angle | Variable (~10-30°) | ~15-25° | The phenyl ring is typically twisted slightly out of the plane of the chelate ring to minimize steric hindrance. |

Note: Computational values are representative and depend on the level of theory and basis set used.

Expert Insight: The slight non-planarity of the phenyl ring is a crucial conformational feature. While the core chelate ring is planar, the rotation of the phenyl group represents the primary conformational degree of freedom. The energy barrier for this rotation is relatively low, suggesting that the molecule can adopt various phenyl orientations in solution.

Methodologies for Conformational Analysis

A multi-pronged approach combining computational chemistry and experimental spectroscopy is essential for a comprehensive conformational analysis. This dual strategy provides a self-validating system: theoretical models predict structures and spectral properties, which are then verified by experimental data.

Computational Workflow: A DFT-Based Approach

Density Functional Theory (DFT) is the workhorse for conformational analysis due to its excellent balance of accuracy and computational cost. A typical workflow is authoritative and systematic.

Diagram: Computational Analysis Workflow

Caption: A standard DFT workflow for identifying and validating stable conformers of a molecule.

Step-by-Step Protocol:

-

Initial Structure Building: Construct the keto-hydrazone tautomer of this compound in a molecular modeling program.

-

Conformational Search: Perform a Potential Energy Surface (PES) scan by systematically rotating the dihedral angle between the planar chelate ring and the phenyl ring (e.g., from 0° to 180° in 10° increments).

-

Causality: This step is crucial to identify all low-energy conformers (rotamers) and the transition states separating them. It avoids the pitfall of only finding a single local minimum.

-

-

Optimization of Stationary Points: Take the structures corresponding to energy minima from the PES scan and perform full geometry optimizations.

-

Frequency Calculations: Perform a vibrational frequency calculation on each optimized structure.

-

Trustworthiness: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.

-

-

Spectroscopic Prediction: Using the validated minimum-energy structures, calculate IR frequencies and NMR chemical shifts.

-

Method Choice: The GIAO (Gauge-Including Atomic Orbital) method is the standard for reliable NMR chemical shift predictions.[6]

-

Experimental Verification: Spectroscopic Techniques

Experimental data provides the ground truth against which computational models are benchmarked.

-

Infrared (IR) Spectroscopy: The IR spectrum is highly sensitive to the keto-hydrazone structure. Key vibrational bands include:

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹, indicative of the hydrogen-bonded N-H group.

-

C=O Stretches: Two distinct bands are often observed between 1610-1680 cm⁻¹.[1] The lower frequency band corresponds to the carbonyl group involved in the intramolecular hydrogen bond, which weakens and elongates the C=O bond.

-

N=N/C=N Stretches: Bands in the 1400-1550 cm⁻¹ region are characteristic of the azo or hydrazone linkage.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive evidence for the keto-hydrazone tautomer.

-

¹H NMR: The most telling signal is a downfield peak (typically > 12 ppm) corresponding to the N-H proton. Its significant deshielding is a direct result of its involvement in the strong intramolecular hydrogen bond. The two methyl groups (acetylacetone backbone) often show distinct signals, indicating an asymmetric electronic environment.

-

¹³C NMR: The presence of two signals for the carbonyl carbons further confirms the asymmetric keto-hydrazone structure, as opposed to a potentially symmetric enol form.

-

Conclusion

The molecular structure of this compound is definitively characterized by a planar keto-hydrazone tautomer, stabilized by a strong intramolecular hydrogen bond. This core structure dictates its electronic properties, reactivity as a ligand, and spectroscopic signature. Conformational flexibility is primarily limited to the rotation of the phenyl group relative to the main chelate ring. A synergistic approach, leveraging the predictive power of DFT calculations and the empirical validation of IR and NMR spectroscopy, provides a robust and trustworthy framework for analyzing this molecule and its derivatives. This foundational understanding is critical for professionals aiming to harness its properties in materials science, dye chemistry, and the rational design of novel therapeutic agents.

References

- Grokipedia. (n.d.). This compound.

- Wikipedia. (n.d.). This compound.

- Global Substance Registration System. (n.d.). This compound.

- El-Shekeil, A., et al. (2012). Synthesis and characterization of a polyacetylene derivative with phenylazobenzene moieties. PubMed.

- MDPI. (2023). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP.

- Amanote Research. (2003). Synthesis and Structural Characterization of N-Acetoacetylhydrazones and 2,5,5-Trisubstituted 4-Acetyl-3-Pyrazolidinones.

- MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- Al-Ayed, A. S., et al. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. PMC - NIH.

- ResearchGate. (2022). Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-Yl]-Phenoxyacetic Acide.

- ResearchGate. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds.

Sources

solubility and stability of 3-phenylazoacetylacetone in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Phenylazoacetylacetone in Different Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, with a specific focus on its solubility and stability characteristics across a range of common laboratory solvents. This compound, a β-diketone derivative featuring a phenylazo functional group, is a compound of interest in coordination chemistry, dye synthesis, and as an intermediate for biologically active molecules.[1][2] A profound understanding of its behavior in solution is paramount for its effective application in research and development. This document details the theoretical underpinnings of its solubility, explores its tautomeric nature, outlines its stability profile under various stress conditions, and provides robust, replicable experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

This compound, systematically named 3-[(E)-Phenyldiazenyl]pentane-2,4-dione, is an organic compound with the molecular formula C₁₁H₁₂N₂O₂.[1] It is synthesized via the diazo coupling of benzenediazonium chloride with acetylacetone.[1][2] The molecule's structure is unique, combining a reactive β-diketone backbone with a chromophoric phenylazo group. This combination dictates its chemical behavior, particularly its solubility and stability.

A critical feature of this compound and similar β-dicarbonyl compounds is the existence of tautomeric isomers.[3] While the keto-enol tautomerism is common for acetylacetone itself, studies indicate that this compound predominantly exists in the more stable hydrazo tautomer form, which is stabilized by a strong intramolecular hydrogen bond between a carbonyl oxygen and the hydrazo proton.[1] This structural preference significantly influences its interaction with solvents and its overall stability.

Caption: Tautomeric equilibrium of this compound.

Theoretical Framework for Solubility and Stability

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity.[4] The structure of this compound presents both polar and nonpolar characteristics. The two carbonyl groups and the azo moiety can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), while the phenyl ring and methyl groups contribute to its nonpolar, hydrophobic nature.

Therefore, its solubility profile is expected to vary significantly with the solvent's properties:

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as hydrogen bond donors and acceptors. While the carbonyl oxygens can accept hydrogen bonds, the overall molecule, particularly the stable hydrazo tautomer with its intramolecular hydrogen bond, has reduced ability to form strong intermolecular hydrogen bonds with the solvent. Solubility is expected to be limited, especially in highly polar water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have high dielectric constants and can accept hydrogen bonds but cannot donate them. They are effective at solvating polar functional groups through dipole-dipole interactions. Good solubility is anticipated in these solvents as they can disrupt solute-solute interactions without competing for the intramolecular hydrogen bond.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar phenyl ring and alkyl groups will favor interaction with these solvents, suggesting moderate to good solubility, depending on the balance with the polar functionalities.

Principles of Chemical Stability

The stability of this compound is primarily dictated by the robustness of the azo bond (-N=N-). Azo compounds are known to be susceptible to degradation under certain conditions.[5]

-

Reductive Cleavage: The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond.[6][7] This process, which can be chemically or biologically mediated, breaks the -N=N- double bond to form two aromatic amine compounds. This is a critical consideration in drug development, as aromatic amines can be toxic or carcinogenic.[5][8]

-

Photodegradation: The azo group is a chromophore, meaning it absorbs light (in the UV-Visible range). This absorption of energy can lead to photochemical reactions and degradation of the molecule.[9]

-

pH-Dependent Hydrolysis: The stability of the molecule can also be influenced by pH. Extreme acidic or basic conditions can catalyze hydrolysis or other rearrangement reactions, particularly affecting the dicarbonyl portion of the molecule.

Solubility Profile of this compound

| Solvent | Chemical Formula | Solvent Type | Dielectric Constant (20°C) | Expected Solubility |

| Water | H₂O | Polar Protic | 80.1 | Sparingly Soluble / Insoluble |

| Ethanol | C₂H₅OH | Polar Protic | 24.6 | Soluble |

| Methanol | CH₃OH | Polar Protic | 32.7 | Soluble |

| Acetone | CH₃COCH₃ | Polar Aprotic | 20.7 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 46.7 | Very Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | Very Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | 4.8 | Very Soluble |

| Toluene | C₇H₈ | Nonpolar | 2.4 | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | 1.9 | Slightly Soluble |

Stability Profile and Degradation Pathways

For use in research and pharmaceutical development, a compound's stability must be rigorously assessed. This is typically achieved through forced degradation (stress testing) studies, where the compound is exposed to harsh conditions to identify potential degradation products and pathways.[10][11]

Caption: Workflow for a forced degradation study.

Expected Degradation Behavior:

-

Acidic/Basic Conditions: Potential for hydrolysis of the diketone moiety, though the primary concern remains the azo linkage.

-

Oxidative Conditions: The azo bond is susceptible to oxidation, which can lead to cleavage and the formation of various byproducts.

-

Photolytic Conditions: As a colored azo compound, significant degradation is expected upon exposure to UV or high-intensity visible light.

-

Thermal Conditions: The compound is a solid with a melting point around 85-96°C, suggesting good thermal stability at ambient temperatures, but degradation may occur at elevated temperatures in solution.[1][2]

Experimental Protocols

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Rationale: The shake-flask method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a thermodynamically accurate solubility value. HPLC offers high specificity and sensitivity for quantification.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, and UV detection at the λmax of the compound.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

Protocol for Stability-Indicating HPLC Method and Forced Degradation

This protocol outlines the procedure for conducting a forced degradation study and developing a stability-indicating HPLC method capable of separating the intact compound from its degradation products.[12]

Rationale: A stability-indicating method is crucial as it provides assurance that the analytical measurement of the active compound is not interfered with by any degradation products, impurities, or other components in the sample.

Methodology:

-

Method Development (Initial):

-

Column: Start with a standard reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A common gradient runs from a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) to a high percentage of organic solvent (e.g., acetonitrile or methanol).[12]

-

Detection: Use a photodiode array (PDA) detector to monitor the analyte and any potential degradants at multiple wavelengths. The primary wavelength should be the λmax of this compound.

-

-

Forced Degradation Study:

-

Prepare several aliquots of the compound in a solution (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Stress: Add 0.1 M HCl and incubate at 60°C.

-

Base Stress: Add 0.1 M NaOH and incubate at 60°C.

-

Oxidative Stress: Add 3% H₂O₂ and keep at room temperature.

-

Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Thermal Stress: Incubate the solution at 80°C.

-

Take samples at various time points (e.g., 0, 2, 8, 24 hours), neutralize if necessary, and dilute for analysis.

-

-

Method Validation and Optimization:

-

Inject the stressed samples into the HPLC system.

-

Analyze the chromatograms. The method is considered "stability-indicating" if the primary peak (intact compound) is well-resolved from all degradation product peaks (Resolution > 2).

-

Perform peak purity analysis using the PDA detector to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

-

If separation is inadequate, optimize the method by adjusting the gradient slope, mobile phase pH, column chemistry, or temperature.

-

References

-

MDPI. Degradation of Azo Dyes: Bacterial Potential for Bioremediation. Available from: [Link]

-

Sustainability Directory. Azo Dye Degradation. Available from: [Link]

-

National Institutes of Health (NIH). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. Available from: [Link]

-

Grokipedia. This compound. Available from: [Link]

-

ResearchGate. Degradation pathway of an azo dye. Available from: [Link]

-

National Institutes of Health (NIH). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available from: [Link]

-

National Institutes of Health (NIH). Recent Advances in Azo Dye Degrading Enzyme Research. Available from: [Link]

-

MDPI. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. Available from: [Link]

-

PubMed. Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: experimental and semiempirical investigations. Available from: [Link]

-

Faculty of Science, South Valley University. Solvatochromic, acid–base features and time effect of some azo dyes derivedfrom 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempiricalinvestigations. Available from: [Link]

-

Oriental Journal of Chemistry. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Available from: [Link]

-

National Institutes of Health (NIH). Solvent-dependent reactivity of azo-BF2 switches. Available from: [Link]

-

ResearchGate. Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempirical investigations. Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

Korea Science. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Available from: [Link]

-

ResearchGate. Changes induced by solvent polarity in electronic absorption spectra of some azo disperse dyes. Available from: [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

National Institutes of Health (NIH). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Available from: [Link]

-

National Institutes of Health (NIH). Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. Available from: [Link]

-

IJTSRD. Stability Indicating HPLC Method Development – A Review. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

Natural Volatiles & Essential Oils. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Available from: [Link]

-

National Institutes of Health (NIH). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

-

Wikipedia. This compound. Available from: [Link]

-

ERIC. Keto-Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. A Physical Chemistry Experiment on the Application of the Onsager-Kirkwood Model for Solvation Thermodynamics. Available from: [Link]

-

YouTube. Keto-Enol Tautomerism. Available from: [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available from: [Link]

-

ResearchGate. Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Available from: [Link]

-

National Institutes of Health (NIH). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 8. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijtsrd.com [ijtsrd.com]

- 11. nveo.org [nveo.org]

- 12. chromatographyonline.com [chromatographyonline.com]

Introduction: The Significance of 3-Phenylazoacetylacetone

An In-Depth Technical Guide to the Quantum Chemical Studies of 3-Phenylazoacetylacetone

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical methods to elucidate the complex physicochemical properties of this compound. We will delve into the theoretical underpinnings and practical workflows used to investigate its dominant tautomeric forms, interpret spectroscopic data, and understand its environmental sensitivity.

This compound, also known as 3-phenylazo-2,4-pentanedione, is a classic example of an azo dye containing a β-dicarbonyl moiety. Azo dyes represent the largest and most versatile class of synthetic organic colorants, with applications ranging from textiles to advanced optical materials.[1][2][3] The unique electronic and structural properties of this compound make it an excellent model system for studying a fundamental phenomenon in azo chemistry: azo-hydrazone tautomerism. Understanding this equilibrium is critical, as the specific tautomeric form dictates the molecule's color, stability, and reactivity.[4][5] Quantum chemical calculations have become an indispensable tool for probing these properties at a molecular level, offering insights that are often difficult to obtain through experimental means alone.[1]

The Central Phenomenon: Azo-Hydrazone Tautomerism

The most critical structural feature of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the Azo-Enol (A) form and the Keto-Hydrazone (B) form. This equilibrium is not trivial; the two forms possess distinct electronic structures, conjugation pathways, and geometries, leading to different spectroscopic and chemical properties.[5]

The Keto-Hydrazone form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-aromatic ring, a feature known as resonance-assisted hydrogen bonding (RAHB).[6] The balance of this equilibrium is delicately influenced by several factors, including the polarity of the solvent, pH, and temperature.[5] Computational studies are paramount in determining the relative stability of these tautomers under various conditions.[7]

Caption: Azo-enol vs. Keto-hydrazone tautomeric equilibrium.

The Computational Toolkit: Methods and Rationale

The theoretical investigation of this compound relies on a suite of well-established quantum chemical methods. The choice of method is a critical decision, balancing the need for accuracy with computational expense.

Density Functional Theory (DFT)

DFT is the workhorse for studying medium to large organic molecules. It calculates the electronic structure based on the electron density, offering a favorable compromise between accuracy and computational cost.[1]

-

Why DFT? For molecules of this size, higher-level ab initio methods are often prohibitively expensive. DFT, particularly with hybrid functionals, can accurately predict geometries, relative energies, and vibrational frequencies.

-

Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic dyes and generally provides reliable results for geometries and energies.[8][9][10] For studies where dispersion forces or more precise energetics are crucial, functionals like M06-2X may be employed.[11]

-

Choice of Basis Set: The Pople-style basis set 6-31G(d,p) is a common starting point, providing a good balance for geometry optimizations.[8] It includes polarization functions (d on heavy atoms, p on hydrogens) which are essential for describing the anisotropic electron distribution in π-conjugated systems and regions with lone pairs, like the oxygen and nitrogen atoms in our molecule. For more accurate energy calculations, larger basis sets like 6-311++G(d,p), which include diffuse functions (++), are recommended to better describe anions and weak interactions.[10][12][13]

Time-Dependent Density Functional Theory (TD-DFT)

To connect theoretical structures with experimental color properties, TD-DFT is employed. It is an extension of DFT used to calculate excited-state properties, most notably the electronic absorption spectra (UV-Vis).[14][15]

-

Why TD-DFT? It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.[9] This enables direct comparison with experimental data and helps in assigning spectral bands to specific electronic transitions, such as π→π* or n→π*.[16]

Modeling Environmental Effects